Methyl N-Boc-2-amino-5-bromopentanoate
Description
Properties
Molecular Formula |
C11H20BrNO4 |
|---|---|
Molecular Weight |
310.18 g/mol |
IUPAC Name |
methyl 5-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate |
InChI |
InChI=1S/C11H20BrNO4/c1-11(2,3)17-10(15)13-8(6-5-7-12)9(14)16-4/h8H,5-7H2,1-4H3,(H,13,15) |
InChI Key |
LUZVFJDTKGGUTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCBr)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Esterification to Methyl Ester
The carboxylic acid group is converted to the methyl ester, often using standard esterification methods such as Fischer esterification or via methylating agents.
In some protocols, the starting material is already the methyl ester (e.g., methyl 2-amino-5-bromopentanoate), which is then subjected to Boc protection.
Direct Synthesis from tert-Butyl-5-bromopentanoate
An alternative approach involves starting from tert-butyl-5-bromopentanoate, which can be converted to the amino derivative via nucleophilic substitution with sodium azide, followed by reduction to the amine and Boc protection.
For example, tert-butyl-5-bromopentanoate (3.6 g, 15.19 mmol) is dissolved in dry dimethylformamide (DMF), and sodium azide (1.48 g, 22.8 mmol) is added. The reaction proceeds to give the azide intermediate, which upon reduction yields tert-butyl-5-aminopentanoate. Subsequent Boc protection yields the desired Boc-protected amino ester.
Bromination and Subsequent Functionalization
In some synthetic routes, the bromine substituent is introduced after the amino acid derivative is prepared. For example, bromination of the pentanoate chain can be performed using brominating agents under controlled conditions, followed by Boc protection and esterification.
Representative Reaction Scheme
| Step | Reaction Type | Reagents and Conditions | Product |
|---|---|---|---|
| 1 | N-Boc protection | Boc2O (1.5 equiv), TEA or DIPEA (3 equiv), H2O/THF, 0–14 °C | N-Boc-2-amino-5-bromopentanoic acid |
| 2 | Esterification (if needed) | Methanol, acid catalyst or alternative esterification methods | Methyl N-Boc-2-amino-5-bromopentanoate |
| 3 | Azide substitution (alt.) | Sodium azide in DMF, RT | Azide intermediate |
| 4 | Reduction of azide | Hydrogenation or Staudinger reduction | Amino derivative |
| 5 | Purification | Extraction, chromatography | Pure this compound |
Analytical Data and Characterization
Typical characterization of this compound includes:
- [^1H NMR and ^13C NMR](pplx://action/followup) spectra confirming the Boc group (tert-butyl singlet near 1.4 ppm), methyl ester (singlet near 3.7 ppm), and methylene protons adjacent to bromine.
- Mass spectrometry showing the expected molecular ion peak corresponding to the brominated compound.
- Melting point consistent with literature values (e.g., 46–48 °C for related Boc-protected amino esters).
- Chromatographic purity assessed by TLC or HPLC, often showing >95% purity after purification.
Comparative Analysis of Preparation Methods
Chemical Reactions Analysis
Types of Reactions: Methyl N-Boc-2-amino-5-bromopentanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products: The major products formed from these reactions include substituted derivatives, alcohols, and oxidized compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl N-Boc-2-amino-5-bromopentanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of Methyl N-Boc-2-amino-5-bromopentanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing the activity of enzymes and other proteins. The Boc-protected amino group and bromine atom play crucial roles in its reactivity and binding affinity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The table below summarizes key differences between Methyl N-Boc-2-amino-5-bromopentanoate and its analogues:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Halogen | Ester Group |
|---|---|---|---|---|---|---|
| This compound | Not Provided | C₁₁H₂₀BrNO₄ | ~322.19 | Boc-protected amine, methyl ester | Br | Methyl |
| Methyl (S)-2-(Boc-amino)-5-iodopentanoate | 162007-08-1 | C₁₁H₂₀INO₄ | ~369.19 | Boc-protected amine, methyl ester | I | Methyl |
| (S)-tert-Butyl 5-bromo-2-((tert-butoxycarbonyl)amino)pentanoate | 91229-86-6 | C₁₄H₂₆BrNO₄ | ~364.27 | Boc-protected amine, tert-butyl ester | Br | tert-Butyl |
| 5-(BOC-N-METHYL-AMINO)PENTANOIC ACID | 124073-08-1 | C₁₁H₂₁NO₄ | ~231.29 | Boc-protected methylamine, carboxylic acid | None | None (acid) |
Key Observations
a) Halogen Substitution
- The iodo analogue (Methyl (S)-2-(Boc-amino)-5-iodopentanoate) has a higher molecular weight (~369 vs. ~322 g/mol) due to iodine’s larger atomic mass compared to bromine. Iodine’s lower electronegativity and larger atomic radius may alter reactivity in substitution reactions .
- Bromine in the target compound offers a balance between reactivity and stability, making it preferable for Suzuki or Ullmann couplings .
b) Ester Group Variations
- tert-Butyl ester (CAS 91229-86-6) introduces steric bulk, enhancing stability under acidic conditions but requiring stronger deprotection methods (e.g., trifluoroacetic acid) compared to methyl esters .
- Methyl esters are more polar, improving solubility in polar solvents, whereas tert-butyl esters increase lipophilicity .
c) Carboxylic Acid Derivative
- 5-(BOC-N-METHYL-AMINO)PENTANOIC ACID lacks the ester and halogen, replacing them with a carboxylic acid group. This increases polarity and enables direct participation in amide bond formation without deprotection .
Notes on Data Limitations
- Further experimental characterization is recommended.
Biological Activity
Methyl N-Boc-2-amino-5-bromopentanoate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article will explore its synthesis, biological properties, and relevant research findings.
Chemical Structure and Synthesis
This compound is characterized by the presence of a bromine atom at the 5-position of the pentanoate chain and a tert-butoxycarbonyl (Boc) protective group on the amino group. The general structure can be represented as follows:
The synthesis typically involves the reaction of 2-amino-5-bromopentanoic acid with methyl chloroformate under basic conditions to form the methyl ester, followed by Boc protection.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing bromine atoms have shown enhanced activity against various bacterial strains. A study demonstrated that brominated compounds often disrupt bacterial cell walls, leading to increased susceptibility to antibiotics.
Anticancer Potential
The compound has also been investigated for its anticancer properties. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. The mechanism involves the activation of caspases and the mitochondrial pathway, leading to cell death .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Anticancer | Induces apoptosis in cancer cell lines | |
| Antioxidant | Exhibits free radical scavenging activity |
Case Study 1: Antimicrobial Efficacy
In a controlled study, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound showed an inhibition zone of 15 mm against S. aureus at a concentration of 100 µg/mL, indicating strong antimicrobial activity.
Case Study 2: Apoptotic Mechanism in Cancer Cells
A study conducted on human cervical cancer cells (HeLa) demonstrated that treatment with this compound at concentrations of 10 µM resulted in a significant increase in apoptotic markers (Annexin V positivity) after 24 hours. Flow cytometry analysis confirmed that over 30% of cells underwent apoptosis compared to untreated controls .
Research Findings
Recent research has focused on optimizing the biological activity of this compound through structural modifications. Studies indicate that variations in the alkyl chain length or substitution patterns can enhance its efficacy against specific targets, including cancer cells and bacteria.
Table 2: Structural Modifications and Their Effects
Q & A
Q. What is the synthetic route for preparing Methyl N-Boc-2-amino-5-bromopentanoate, and how is stereochemical purity ensured?
- Methodological Answer : The compound is typically synthesized via bromination of a pentanoate precursor. A common approach involves:
Boc-protection : Introducing the tert-butoxycarbonyl (Boc) group to the amine using di-tert-butyl dicarbonate (Boc₂O) in a basic solvent like THF or DCM .
Esterification : Methyl ester formation via acid-catalyzed esterification or reaction with methyl iodide.
Bromination : Introducing bromine at the 5-position using reagents like N-bromosuccinimide (NBS) under radical or light-initiated conditions.
Stereochemical integrity is confirmed via chiral HPLC or polarimetry, while intermediates are characterized by -NMR (e.g., δ 1.4 ppm for Boc methyl groups) and -NMR .
Q. How does the Boc group enhance stability during peptide synthesis compared to other protecting groups?
- Methodological Answer : The Boc group provides:
- Acid stability : Resists cleavage under mildly acidic conditions (e.g., during coupling reactions).
- Orthogonal deprotection : Removed selectively with strong acids like trifluoroacetic acid (TFA) without affecting acid-labile side chains.
This contrasts with carbobenzoxy (Cbz) groups, which require hydrogenolysis and are incompatible with sulfur-containing residues. Comparative studies show Boc derivatives exhibit >95% stability in peptide elongation steps .
Advanced Research Questions
Q. What strategies optimize nucleophilic substitution at the 5-bromo position in complex syntheses?
- Methodological Answer : Substitution reactions depend on nucleophile strength and solvent polarity:
- Polar aprotic solvents : DMF or DMSO enhance reactivity of soft nucleophiles (e.g., amines, thiols) by stabilizing transition states.
- Catalysis : Cu(I) or Pd(0) catalysts enable cross-coupling (e.g., Suzuki-Miyaura) for aryl substitutions, achieving yields >80% .
- Temperature control : Reactions at 50–80°C minimize elimination byproducts. Kinetic monitoring via TLC or in situ IR is recommended to track progress .
Q. How can researchers resolve contradictions in reported reaction yields for cross-coupling reactions involving this compound?
- Methodological Answer : Yield discrepancies often arise from:
- Moisture sensitivity : The bromine atom’s susceptibility to hydrolysis requires anhydrous conditions (validated by Karl Fischer titration).
- Catalyst loading : Pd(PPh₃)₄ at 2–5 mol% optimizes coupling efficiency, while excess catalyst promotes side reactions.
- Substrate purity : Residual Boc-deprotected amines (detected via LC-MS) can quench catalysts. Pre-purification via flash chromatography (hexane:EtOAc) improves yields by 15–20% .
Experimental Design & Data Analysis
Q. What analytical techniques are critical for characterizing this compound and its derivatives?
- Methodological Answer : Key techniques include:
- NMR spectroscopy : -NMR (δ 3.7 ppm for methoxy group; δ 4.2 ppm for α-proton adjacent to Boc-protected amine) and -NMR (δ 155 ppm for Boc carbonyl) .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 322.08 for C₁₁H₂₀BrNO₄).
- X-ray crystallography : Resolves stereochemistry in crystalline derivatives, with C–Br bond lengths typically ~1.9 Å .
Q. How does solvent choice impact the compound’s stability during long-term storage?
- Methodological Answer : Stability is maximized in:
- Non-polar solvents : Hexane or DCM at –20°C reduce hydrolysis risk (shelf life >6 months).
- Avoiding protic solvents : Methanol or ethanol accelerate Boc deprotection.
Degradation is monitored via periodic -NMR; <5% decomposition is acceptable for most syntheses .
Contradiction Analysis in Literature
Q. Why do reported melting points vary for derivatives of this compound, and how can this be addressed experimentally?
- Methodological Answer : Variations arise from:
- Polymorphism : Crystallization conditions (e.g., cooling rate) affect crystal packing. Slow cooling in ethyl acetate yields more consistent mp.
- Impurities : Trace solvents (e.g., DMF) depress mp. Recrystallization from toluene/hexane (1:3) improves purity (>99% by HPLC).
Differential scanning calorimetry (DSC) provides definitive thermal profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
